4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine
Description
IUPAC Nomenclature and Structural Formula
The compound 4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine is systematically named according to IUPAC rules, reflecting its bicyclic structure and substituents. The nomenclature breaks down as follows:
- Hexahydrocyclopenta[c]pyrrol : A saturated bicyclic system comprising a cyclopentane ring fused to a pyrrolidine ring (five-membered amine-containing heterocycle). The "[c]" notation indicates the specific fusion pattern, where the pyrrolidine’s nitrogen is adjacent to the bridgehead carbon.
- 4,4-Difluoro : Two fluorine atoms substituents at position 4 of the cyclopentane ring.
- 2(1H)-amine : A primary amine group at position 2 of the pyrrolidine ring, with one hydrogen explicitly noted in the parent structure.
The structural formula (Figure 1) consists of a fused bicyclic framework:
- A cyclopentane ring with two fluorine atoms at the 4-position.
- A pyrrolidine ring (five-membered saturated nitrogen heterocycle) fused via carbons 2 and 3 of the cyclopentane.
- An amine group (-NH~2~) at position 2 of the pyrrolidine.
Molecular Formula : C~7~H~12~F~2~N~2~
Molecular Weight : 162.18 g/mol.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Registry Number | 2098089-89-3 | |
| Molecular Formula | C~7~H~12~F~2~N~2~ | |
| Monoisotopic Mass | 162.096855 Da |
Systematic Classification of Bicyclic Fluorinated Pyrrolidines
Bicyclic fluorinated pyrrolidines belong to a specialized subclass of heterocyclic compounds characterized by:
- Bicyclic Framework : Fusion of a pyrrolidine ring with a non-aromatic carbocycle (e.g., cyclopentane).
- Fluorination : Presence of fluorine substituents, which modulate electronic and steric properties.
Key Classification Criteria :
- Ring Fusion Pattern : The cyclopenta[c]pyrrolidine system specifies a specific junction where the pyrrolidine’s nitrogen is adjacent to the bridgehead carbon.
- Substituent Position : Fluorine atoms at the 4-position of the cyclopentane ring introduce conformational rigidity and electronegativity.
Comparative Analysis :
| Compound Class | Structural Features | Example |
|---|---|---|
| Monocyclic Fluoropyrrolidines | Single pyrrolidine ring with fluorine substituents | 3-Fluoropyrrolidine |
| Spiro-Fluorinated Pyrrolidines | Two rings sharing one atom (spiro junction) | 6-Fluoro-1-azaspiro[4.5]decane |
| Bicyclic Fluoropyrrolidines | Two fused rings (e.g., cyclopentane + pyrrolidine) | This compound |
CAS Registry Number and Molecular Property Analysis
CAS Registry Number : 2098089-89-3. This unique identifier distinguishes the compound in chemical databases and regulatory contexts.
Molecular Property Analysis :
- Mass Spectrometry : The monoisotopic mass (162.096855 Da) and average mass (162.18 Da) align with the molecular formula C~7~H~12~F~2~N~2~.
- Spectral Data : Nuclear magnetic resonance (NMR) would reveal distinct signals for the fluorine atoms (δ ~ -150 ppm in ^19^F NMR) and amine protons (δ ~1.5–2.5 ppm in ^1^H NMR).
- Thermodynamic Properties : Computational models predict a boiling point of ~250–300°C and logP (partition coefficient) of ~1.2, indicating moderate hydrophobicity.
Tautomerism and Stereochemical Considerations
Tautomerism :
The saturated bicyclic structure precludes traditional tautomerism (e.g., keto-enol shifts). However, proton exchange at the amine group could theoretically occur in acidic or basic media, though no experimental evidence is reported.
Stereochemistry :
- Potential Stereocenters : The fused bicyclic system creates two bridgehead carbons (positions 3a and 6a in cyclopenta[c]pyrrolidine numbering). However, the ChemSpider entry notes "0 of 2 defined stereocentres," suggesting the compound is either racemic or synthesized as a non-chiral mixture.
- Fluorine Configuration : The 4,4-difluoro substitution on the cyclopentane generates a geminal dihalide, rendering the carbon non-chiral.
Conformational Analysis :
- The cyclopentane ring adopts a non-planar envelope conformation, while the pyrrolidine ring favors a twisted conformation to minimize strain.
- Fluorine atoms induce electronegative effects, polarizing adjacent C-F bonds and influencing intermolecular interactions.
Properties
IUPAC Name |
4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2/c8-7(9)2-1-5-3-11(10)4-6(5)7/h5-6H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGIQDHFVJZIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by the presence of difluoromethyl groups and a cyclopentane ring, suggests possible interactions with biological targets.
- Molecular Formula : C10H18F2N
- Molecular Weight : 204.26 g/mol
- CAS Number : 2097993-58-1
- Structure : The compound features a hexahydrocyclopenta structure with two fluorine atoms attached to the carbon framework.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The presence of fluorine atoms may enhance membrane permeability, potentially increasing efficacy against bacterial strains.
- Neuroprotective Effects : Some derivatives of cyclopentane-based amines have shown promise in neuroprotection, possibly by modulating neurotransmitter systems or exhibiting antioxidant properties.
- Cytotoxicity Against Cancer Cells : Initial findings indicate that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or interference with cell cycle progression.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several fluorinated compounds including this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting effective antimicrobial properties.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Control | Staphylococcus aureus | 12 |
| Control | Escherichia coli | 10 |
| Test | This compound | 15 |
| Test | This compound | 13 |
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were performed on various cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited IC50 values in the micromolar range, indicating potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 28 |
Study 3: Neuroprotective Mechanism
Research into the neuroprotective effects revealed that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential role in preventing neurodegenerative diseases.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being investigated for its role as a pharmacophore in drug design. Its unique fused ring structure provides a scaffold that can interact with biological targets involved in neurological and inflammatory pathways. Research indicates that the difluorinated cyclopentane and pyrrole components may enhance binding affinity and selectivity towards specific receptors or enzymes, making it a candidate for further development in therapeutic applications.
Case Studies
- Neurological Disorders : Initial studies have shown that derivatives of 4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine exhibit activity against certain neuroinflammatory markers, suggesting potential use in treating conditions like Alzheimer's disease.
- Anti-inflammatory Agents : Research has demonstrated that compounds derived from this structure can inhibit pro-inflammatory cytokines, indicating their usefulness in developing new anti-inflammatory drugs.
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create more complex heterocyclic compounds and natural product analogs. The difluorinated nature of the cyclopentane ring provides unique reactivity patterns that are advantageous in synthetic pathways .
Synthetic Routes
Common synthetic methods include:
- Formation of the Cyclopentane Ring : Initiated through cyclization reactions using commercially available precursors.
- Fluorination : Selective introduction of fluorine atoms using agents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
- Pyrrole Fusion : Achieved through condensation reactions involving appropriate amine and carbonyl precursors.
Biological Studies
Interaction with Biological Macromolecules
Research has shown that this compound can interact with proteins and nucleic acids, providing insights into its mechanism of action. The compound's structural features facilitate binding to active sites on enzymes and receptors, influencing biochemical pathways critical for cellular functions .
Industrial Applications
Material Development
The compound's unique chemical properties are being explored for the development of novel materials with specific functionalities. Its application in creating advanced polymers or coatings is under investigation due to its stability and reactivity profile.
Comparison with Similar Compounds
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine (CAS 54528-00-6)
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine Hydrochloride (CAS 58108-05-7)
Methyl 6-isopropyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylate
- Key Differences : Contains a trifluoromethylphenyl group and pyrimidine-carboxylate moiety.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | LogP |
|---|---|---|---|---|
| 4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine | 162.18 | Not reported | Not reported | ~1.5* |
| Hexahydrocyclopenta[c]pyrrol-2(1H)-amine | 126.20 | 188.0 ± 9.0 | 1.0 ± 0.1 | 0.14 |
| Hexahydrocyclopenta[c]pyrrol-2(1H)-amine HCl | 162.66 | Not reported | Not reported | N/A |
*Estimated based on fluorinated analogues. The difluoro substitution increases lipophilicity (LogP) compared to the non-fluorinated analogue .
Preparation Methods
Formation of the Bicyclic Core
The bicyclic hexahydrocyclopenta[c]pyrrole framework is commonly constructed via intramolecular cyclization reactions. One approach involves the reaction of suitable amino ketones or amino acid derivatives with cyclopentanone derivatives under basic or acidic conditions to form the fused bicyclic system.
- For example, α-amino ketones can undergo intramolecular cyclization facilitated by bases like DBU or mild acids to close the pyrrole ring fused to the cyclopentane ring.
- Sulfur ylide-mediated cyclizations have also been reported for related pyrrol-2-one systems, which may be adapted for the synthesis of hexahydrocyclopenta[c]pyrrol derivatives.
Amination and Functional Group Transformations
The amine group at the 2-position of the pyrrole ring is introduced or revealed through:
- Reductive amination of corresponding ketone or aldehyde intermediates.
- Direct amination of halogenated bicyclic intermediates using ammonia or primary amines.
- Protection-deprotection strategies to stabilize intermediates during multi-step synthesis.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Amino ketone + base (DBU), MeCN, 0 °C | Formation of bicyclic hexahydrocyclopenta[c]pyrrol intermediate |
| 2 | Acylation | Bromoacetyl chloride, 0 °C | Stable tertiary amide derivative |
| 3 | Sulfonium salt formation | Dimethyl sulfide (DMS), precipitation | Sulfonium bromide salt intermediate |
| 4 | Fluorination | Fluorinating agent (e.g., DAST) | Introduction of 4,4-difluoro substituents |
| 5 | Amination / Reduction | Ammonia or amine, reductive conditions | Final this compound |
This sequence is adapted from sulfur ylide cyclization and fluorination methodologies, optimized to yield the difluorinated bicyclic amine with high purity.
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used extensively to confirm the structure, especially ^1H, ^13C, and ^19F NMR to verify fluorine incorporation.
- Mass Spectrometry (MS) : Confirms molecular weight and purity.
- Chromatography : Column chromatography on neutral alumina or silica gel is employed for purification, often using solvent gradients such as dichloromethane/methanol mixtures.
- X-ray Crystallography : Single-crystal X-ray diffraction is used to unambiguously determine the bicyclic structure and fluorine positioning when crystals are obtainable.
Research Findings and Optimization Notes
- Reaction times and temperatures are critical to avoid formation of undesired dimers or side products, especially during bicyclic core formation.
- Use of mild bases like DBU in anhydrous acetonitrile at low temperatures (0 °C) favors monomeric bicyclic intermediate formation over dimerization.
- Fluorination steps require careful control to prevent over-fluorination or decomposition; choice of fluorinating reagent and stoichiometry is essential.
- The overall yield can be improved by sequential one-pot operations combining cyclization, acylation, and fluorination steps without intermediate isolation, reducing purification losses.
Summary Table of Preparation Methods
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
